5'-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one
Description
Molecular Formula: C23H14Br2ClN3O2
Molecular Weight: 559.6 g/mol
CAS Registry Number: 303104-52-1 .
This spiro heterocyclic compound features a complex architecture combining a pyrazolo-oxazine moiety fused to an indolinone ring. Key structural attributes include:
- Spiro Junction: A unique spirocyclic center at position 5 of the pyrazolo-oxazine and position 3' of the indolinone, enhancing conformational rigidity .
- Halogen Substituents: Bromine at the 5'-position of the indolinone and 4-bromophenyl at position 2, alongside a chlorine atom at position 9 of the benzoxazine ring .
- Biological Relevance: Microwave-assisted synthesis methods yield this compound efficiently, and it exhibits antimicrobial activity with a minimum inhibitory concentration (MIC) of 50 μg/mL against bacterial strains .
Properties
CAS No. |
303104-52-1 |
|---|---|
Molecular Formula |
C23H14Br2ClN3O2 |
Molecular Weight |
559.6 g/mol |
IUPAC Name |
5'-bromo-2-(4-bromophenyl)-9-chlorospiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C23H14Br2ClN3O2/c24-13-3-1-12(2-4-13)19-11-20-16-10-15(26)6-8-21(16)31-23(29(20)28-19)17-9-14(25)5-7-18(17)27-22(23)30/h1-10,20H,11H2,(H,27,30) |
InChI Key |
LMZFLMNQPZVJRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC4(N2N=C1C5=CC=C(C=C5)Br)C6=C(C=CC(=C6)Br)NC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions, purification processes, and possibly the development of catalytic methods to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and chlorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The spiro structure allows for further cyclization reactions, potentially leading to more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .
Scientific Research Applications
5’-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel pharmaceuticals with potential therapeutic effects.
Materials Science: Its spiro structure and functional groups make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5’-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations :
- Halogen Impact : Bromine at the 5'-position (target compound) vs. fluorine in 4-fluorophenyl derivatives () alters electron-withdrawing effects, influencing binding to hydrophobic pockets in enzymes .
- Aryl Group Substitution : Replacement of 4-bromophenyl with furan-2-yl () reduces molecular weight (559.6 → 473.7 g/mol) and may decrease antimicrobial potency due to diminished lipophilicity .
Non-Spiro Pyrazolo-Oxazine Derivatives
Key Observations :
Biological Activity
5'-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antitumor and antimicrobial properties. The compound's structural features include multiple halogen substituents, which enhance its chemical reactivity and biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a CAS number of 303104-52-1. Its spiro connection between an indole and a pyrazolo[1,5-c][1,3]oxazine moiety contributes to its structural diversity.
Antitumor Activity
Preliminary studies indicate that 5'-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one may exhibit significant antitumor activity . Compounds with similar structural motifs have been reported to interact with cellular receptors or enzymes that modulate signaling pathways relevant to cancer progression. For instance:
| Compound | Notable Activities |
|---|---|
| 7,9-Dichloro-2-(3,4-dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane | Anticancer activity |
| 5’-Bromo-7,9-dichloro-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one | Potentially similar biological effects |
Research has shown that spirocyclic compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms through which this compound exerts antitumor effects are still under investigation but may involve the inhibition of key oncogenic pathways.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent . Similar compounds within the pyrazolo and oxazine classes have demonstrated broad-spectrum antibacterial and antifungal activities. Studies suggest that the presence of halogen substituents enhances the antimicrobial potency against various strains of bacteria and fungi.
In vitro studies on related compounds have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 6.25 to 12.5 μg/mL.
The biological mechanisms underlying the activity of 5'-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one may involve:
- Enzyme Inhibition : Targeting specific enzymes involved in cell signaling pathways.
- Receptor Interaction : Modulating receptor activities that influence cellular responses.
Case Studies
Recent literature has highlighted various derivatives of isatin and their biological properties. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
